![molecular formula C13H11NO2 B038731 5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde CAS No. 111724-62-0](/img/structure/B38731.png)
5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrido[3,2,1-ij]quinoline derivatives often involves multistep reactions with a focus on constructing the complex heterocyclic framework efficiently. A notable method is the Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles, which provides a convenient pathway to synthesize 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. This process highlights the formation of carbon-carbon and carbon-nitrogen bonds in a single-pot operation, showcasing the method's efficiency in generating polycarbo-substituted pyrroloquinolinones (Mphahlele & Mmonwa, 2019).
Molecular Structure Analysis
The molecular structure and geometry of these compounds can be elucidated using a combination of NMR, IR, and mass spectroscopy, along with X-ray crystallography. For example, the structure of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehydes has been characterized in detail, providing insights into the spatial arrangement and electronic properties of the molecule (Mphahlele et al., 2020).
Applications De Recherche Scientifique
Synthesis and Structural Modifications
Synthesis and Diuretic Activity : A study by Ukrainets et al. (2013) explored the synthesis of 9-bromo-substituted 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides, revealing an increase in diuretic activity compared to their non-brominated analogs, indicating potential medicinal applications (Ukrainets, Golik, & Chernenok, 2013).
Bromination Effects : Another research by Ukrainets et al. (2013) discussed the bromination of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate, leading to the formation of ethyl 2-bromo-1,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate and its 9-bromo-substituted isomer, emphasizing the structural and potentially functional implications of bromination on the compound (Ukrainets, Golik, Chernenok, Shishkina, & Parshikov, 2013).
Biological Activities and Applications
Diuretic Properties and Aldosterone Synthase Inhibition : Research on N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido-[3,2,1-ij]quinoline-6-carboxamides by Ukrainets et al. (2018) investigated new leading structures with diuretic action. This study highlighted the potential of these compounds as inhibitors of aldosterone synthase, a promising target for the treatment of conditions associated with fluid retention and hypertension (Ukrainets, Sidorenko, Golik, Chernenok, Grinevich, & Davidenko, 2018).
Inhibitory Effects Against Protein Kinases and COX-2 Activities : A study on the synthesis, crystal structure, cytotoxicity, and evaluation of the 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehydes by Mphahlele et al. (2020) examined their inhibitory effect against protein kinases (VEGFR-2 and EGFR) and cyclooxygenase-2 (COX-2) activities. This research suggested that these compounds might serve as a foundation for developing new therapeutic agents targeting cancer and inflammation (Mphahlele, Maluleka, Lerooibaaki, & Choong, 2020).
Propriétés
IUPAC Name |
2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-8-10-7-12(16)14-6-2-4-9-3-1-5-11(10)13(9)14/h1,3,5,7-8H,2,4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZYAROQZUKQBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=CC(=O)N3C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300919 |
Source


|
| Record name | 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde | |
CAS RN |
111724-62-0 |
Source


|
| Record name | 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



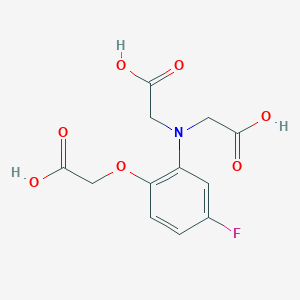
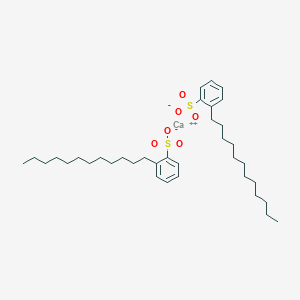


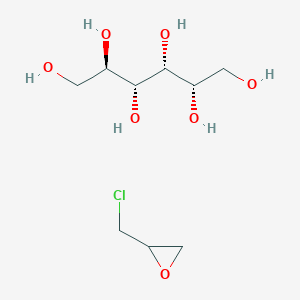

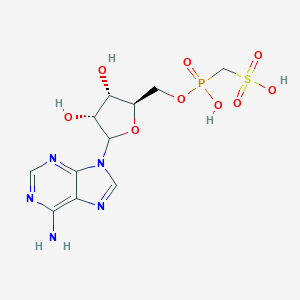
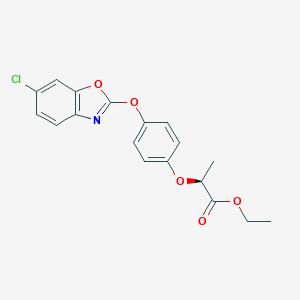
![1-(2-fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B38668.png)
![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)

